4,6-Dimethoxypicolinic acid 4,6-Dimethoxypicolinic acid
Brand Name: Vulcanchem
CAS No.: 90764-84-4
VCID: VC7899210
InChI: InChI=1S/C8H9NO4/c1-12-5-3-6(8(10)11)9-7(4-5)13-2/h3-4H,1-2H3,(H,10,11)
SMILES: COC1=CC(=NC(=C1)OC)C(=O)O
Molecular Formula: C8H9NO4
Molecular Weight: 183.16 g/mol

4,6-Dimethoxypicolinic acid

CAS No.: 90764-84-4

Cat. No.: VC7899210

Molecular Formula: C8H9NO4

Molecular Weight: 183.16 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dimethoxypicolinic acid - 90764-84-4

Specification

CAS No. 90764-84-4
Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
IUPAC Name 4,6-dimethoxypyridine-2-carboxylic acid
Standard InChI InChI=1S/C8H9NO4/c1-12-5-3-6(8(10)11)9-7(4-5)13-2/h3-4H,1-2H3,(H,10,11)
Standard InChI Key OCOFPEDHFWODKY-UHFFFAOYSA-N
SMILES COC1=CC(=NC(=C1)OC)C(=O)O
Canonical SMILES COC1=CC(=NC(=C1)OC)C(=O)O

Introduction

Structural and Physicochemical Properties

Chemical Structure

4,6-Dimethoxypicolinic acid (IUPAC name: 4,6-dimethoxypyridine-2-carboxylic acid) features a pyridine ring substituted with methoxy (-OCH₃) groups at positions 4 and 6, and a carboxylic acid (-COOH) group at position 2. The molecular formula is C₈H₉NO₅, with a molecular weight of 199.16 g/mol. The methoxy groups enhance electron density on the aromatic ring, influencing reactivity and solubility.

Key Structural Features:

  • Pyridine Core: Provides a planar, aromatic framework for intermolecular interactions.

  • Methoxy Substituents: Electron-donating groups that increase solubility in polar solvents and modulate electronic properties.

  • Carboxylic Acid Group: Enables hydrogen bonding and salt formation, critical for biological activity .

Physicochemical Properties

While experimental data specific to 4,6-dimethoxypicolinic acid are scarce, properties can be inferred from analogs:

Property4,6-Dimethoxypicolinic Acid (Inferred)4-Chloro-6-(Methoxycarbonyl)picolinic Acid
Molecular FormulaC₈H₉NO₅C₈H₆ClNO₄
Molecular Weight (g/mol)199.16215.59
LogP~1.2 (estimated)1.219
SolubilityModerate in DMSO, aqueous basesLow in water, soluble in DMF

The LogP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The carboxylic acid group likely confers pH-dependent solubility, with improved dissolution under basic conditions .

Synthesis and Optimization

Synthetic Routes

The synthesis of 4,6-dimethoxypicolinic acid may follow strategies analogous to those for related picolinic acid derivatives. A plausible route involves:

  • Starting Material: 2,6-Dihydroxypicolinic acid.

  • Methylation: Sequential methylation using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to introduce methoxy groups.

  • Purification: Recrystallization from THF/water or chromatography .

Critical Parameters:

  • Reagent Stoichiometry: Excess methylating agent (1.2–1.5 equivalents per hydroxyl group) ensures complete substitution.

  • Temperature: Reactions typically proceed at 60–80°C to optimize yield without side reactions.

  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency .

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors offer advantages in heat management and reproducibility. Automated platforms enable real-time monitoring of methylation progress, reducing byproduct formation.

Chemical Reactivity and Applications

Reactivity Profile

The compound’s reactivity is governed by its functional groups:

  • Methoxy Groups: Resistant to nucleophilic substitution but susceptible to demethylation under strong acids (e.g., HBr in acetic acid).

  • Carboxylic Acid: Participates in salt formation, esterification, and amide coupling. For example, reaction with thionyl chloride (SOCl₂) yields the acyl chloride, a versatile intermediate .

Example Reaction:

4,6-Dimethoxypicolinic acid+SOCl24,6-Dimethoxypicolinoyl chloride+HCl+SO2\text{4,6-Dimethoxypicolinic acid} + \text{SOCl}_2 \rightarrow \text{4,6-Dimethoxypicolinoyl chloride} + \text{HCl} + \text{SO}_2

Coordination Chemistry

The carboxylic acid and pyridine nitrogen enable chelation of metal ions. For instance, coordination with zinc or copper ions may mimic the behavior of 6-methoxy-3-((4-methoxyphenyl)amino)picolinic acid, which disrupts zinc finger protein function.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing complex molecules. For example, coupling with amines via EDCI/HOBt yields amides with enhanced bioactivity .

Material Science

As a ligand, 4,6-dimethoxypicolinic acid could stabilize metal-organic frameworks (MOFs) for gas storage or catalysis. Its rigid structure and electron-rich groups favor π-π stacking and coordination .

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